molecular formula C24H25N7O4 B2880070 (2,6-dimethoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920206-21-9

(2,6-dimethoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

Cat. No.: B2880070
CAS No.: 920206-21-9
M. Wt: 475.509
InChI Key: CFEBLRATWGXXFB-UHFFFAOYSA-N
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Description

(2,6-dimethoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C24H25N7O4 and its molecular weight is 475.509. The purity is usually 95%.
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Biological Activity

Structural Features

The compound features several notable structural components:

  • Dimethoxyphenyl group : This moiety may contribute to the lipophilicity and overall biological activity of the compound.
  • Piperazine moiety : Known for its role in various pharmacological agents, piperazine can influence receptor interactions.
  • Triazolopyrimidine framework : This structure is often associated with bioactive compounds and may interact with specific enzymes or receptors.

These features suggest that the compound could interact with multiple biological pathways, although specific mechanisms remain to be elucidated.

Potential Pharmacological Properties

While direct studies on the biological activity of this specific compound are scarce, insights can be drawn from related compounds and structural analogs. The following areas are of interest:

  • Anticancer Activity : Compounds featuring triazole and pyrimidine rings have shown potential anticancer properties by targeting various enzymes involved in cell proliferation and survival. For example, triazole derivatives have been reported to inhibit thymidylate synthase and other cancer-related enzymes .
  • Neuropharmacological Effects : The piperazine component is often linked to neuroactive compounds. Research indicates that piperazine derivatives can exhibit anxiolytic and antidepressant effects .

Case Studies

  • Triazole Derivatives : A study on 1,2,4-triazole derivatives demonstrated significant cytotoxic effects against human cancer cell lines (MCF-7) . These findings suggest that similar structures may provide insights into the potential activity of the target compound.
  • Piperazine Compounds : Research has shown that piperazine derivatives can modulate neurotransmitter systems, indicating possible applications in treating neurological disorders .

The exact mechanism of action for this compound remains undefined due to a lack of empirical data. However, it is hypothesized that its activity may involve:

  • Inhibition of key enzymes related to cancer metabolism.
  • Modulation of neurotransmitter receptors due to the piperazine structure.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Triazole Ring : Utilizing hydrazine derivatives to react with appropriate carbonyl compounds.
  • Piperazine Attachment : Introducing the piperazine moiety through nucleophilic substitution reactions.
  • Final Coupling : Combining the dimethoxyphenyl group with the triazolopyrimidine framework.

Future Research Directions

Given the structural complexity and potential biological activity of this compound, future research should focus on:

  • Biological Assays : Conducting in vitro studies to evaluate cytotoxicity against various cancer cell lines.
  • Mechanistic Studies : Investigating specific interactions with biological targets using molecular docking studies.
  • Toxicity Assessments : Evaluating safety profiles through animal models to understand pharmacokinetics and toxicity.

Properties

IUPAC Name

(2,6-dimethoxyphenyl)-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N7O4/c1-33-17-7-4-6-16(14-17)31-23-21(27-28-31)22(25-15-26-23)29-10-12-30(13-11-29)24(32)20-18(34-2)8-5-9-19(20)35-3/h4-9,14-15H,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFEBLRATWGXXFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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